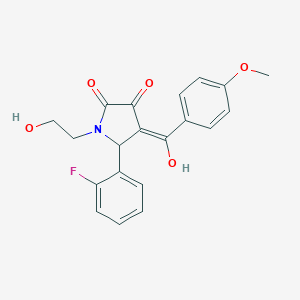![molecular formula C17H17ClN2O2 B368316 {1-[2-(4-Chlor-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol CAS No. 853752-68-8](/img/structure/B368316.png)
{1-[2-(4-Chlor-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol” is a chemical compound with the molecular formula C17H17ClN2O2 . It has an average mass of 316.782 Da and a mono-isotopic mass of 316.097870 Da .
Molecular Structure Analysis
The molecular structure of “{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol” consists of a benzimidazole core with a 4-chloro-3-methylphenoxyethyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of “{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol” include a density of 1.2±0.1 g/cm3, a boiling point of 730.0±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Eigenschaften
Die entzündungshemmenden Eigenschaften von Benzimidazolderivaten machen sie zu Kandidaten für die Behandlung chronischer Entzündungskrankheiten. Die Erforschung der entzündungshemmenden Anwendungen dieser Verbindung könnte zu neuen Behandlungen für Erkrankungen wie Arthritis und entzündliche Darmerkrankungen beitragen.
Jedes dieser Bereiche bietet eine einzigartige Möglichkeit für die Anwendung von "{1-[2-(4-Chlor-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol" in der wissenschaftlichen Forschung und therapeutischen Entwicklung. Weitere Studien und klinische Studien wären notwendig, um das Potenzial dieser Verbindung in diesen Bereichen vollständig zu verstehen .
Wirkmechanismus
The mechanism of action of {1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes and inhibiting their DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that {1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol has no significant toxic effects on normal cells. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to reduce inflammation and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using {1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol in lab experiments is its broad-spectrum activity against cancer, fungal, and bacterial cells. It is also relatively easy to synthesize and purify. However, its mechanism of action is not fully understood, and more research is needed to determine its efficacy and potential side effects.
Zukünftige Richtungen
There are several future directions for the research of {1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol. One direction is to study its potential use in combination with other drugs to enhance its anticancer, antifungal, and antibacterial activities. Another direction is to study its potential use in treating other neurological disorders and inflammatory diseases. Additionally, more research is needed to determine its pharmacokinetic properties and potential side effects in humans.
In conclusion, {1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol is a promising compound with potential applications in various scientific research fields. Its broad-spectrum activity against cancer, fungal, and bacterial cells, as well as its antioxidant and anti-inflammatory properties, make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of {1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol involves the reaction of 1-(2-bromoethyl)-2-chlorobenzene with 4-chloro-3-methylphenol, followed by the reaction of the resulting intermediate with 1H-benzimidazole-2-methanamine. The final product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-10-13(6-7-14(12)18)22-9-8-20-16-5-3-2-4-15(16)19-17(20)11-21/h2-7,10,21H,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZPBWUQPZQLDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368315.png)
![{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368319.png)
![{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368323.png)
![{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368324.png)
![N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368372.png)
![N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B368373.png)
![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)
![2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368378.png)
![2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368379.png)
![2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368380.png)
![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)
![N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B368387.png)
![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)